molecular formula C20H22N6O2S B12421462 Atr-IN-8

Atr-IN-8

Cat. No.: B12421462
M. Wt: 410.5 g/mol
InChI Key: BDLXFFHYBQKLJW-ICTCQJIBSA-N
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Description

Atr-IN-8 is a chemical compound known for its potential applications in various scientific fields. It is a selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase, which plays a crucial role in the DNA damage response pathway. This compound has garnered significant attention due to its ability to modulate cellular responses to DNA damage, making it a valuable tool in cancer research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atr-IN-8 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: The core structure undergoes various functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s activity.

    Final Coupling Reactions: The final step involves coupling the modified core structure with other chemical entities to achieve the desired molecular configuration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. Key considerations include:

    Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Purification: Advanced purification methods, including chromatography and crystallization, are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Atr-IN-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups, altering the compound’s activity.

    Substitution: Substitution reactions, such as halogenation or nitration, introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration involves nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Atr-IN-8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study DNA damage response pathways and the role of ataxia telangiectasia and Rad3-related protein kinase in cellular processes.

    Biology: Employed in cell biology to investigate the effects of DNA damage and repair mechanisms.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to sensitize cancer cells to DNA-damaging agents.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA damage response pathways.

Mechanism of Action

Atr-IN-8 exerts its effects by inhibiting ataxia telangiectasia and Rad3-related protein kinase, a key enzyme in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage in cells, triggering cell cycle arrest and apoptosis. The compound specifically targets the phosphorylation of checkpoint kinase 1, a downstream effector in the pathway, thereby modulating the cellular response to DNA damage.

Comparison with Similar Compounds

Similar Compounds

    Ceralasertib (AZD6738): Another inhibitor of ataxia telangiectasia and Rad3-related protein kinase with similar applications in cancer research.

    VE-822: A selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase used in combination with other chemotherapeutic agents.

    M6620 (VX-970):

Uniqueness

Atr-IN-8 is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its selectivity for ataxia telangiectasia and Rad3-related protein kinase and its ability to modulate DNA damage response pathways make it a valuable tool in both research and therapeutic contexts.

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

6-imino-4-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)spiro[5H-thieno[3,4-d]pyrimidine-7,1'-cyclopropane] 6-oxide

InChI

InChI=1S/C20H22N6O2S/c1-12-10-28-9-8-26(12)19-15-11-29(21,27)20(4-5-20)16(15)24-18(25-19)14-3-7-23-17-13(14)2-6-22-17/h2-3,6-7,12,21H,4-5,8-11H2,1H3,(H,22,23)/t12-,29?/m1/s1

InChI Key

BDLXFFHYBQKLJW-ICTCQJIBSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2CS(=N)(=O)C34CC4)C5=C6C=CNC6=NC=C5

Origin of Product

United States

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